molecular formula C18H30OS B14441087 1-(Phenylsulfanyl)dodecan-2-OL CAS No. 75712-38-8

1-(Phenylsulfanyl)dodecan-2-OL

Cat. No.: B14441087
CAS No.: 75712-38-8
M. Wt: 294.5 g/mol
InChI Key: SHCUJYDZNQKIKS-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)dodecan-2-OL is an organic compound that features a dodecane backbone with a phenylsulfanyl group attached to the first carbon and a hydroxyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfanyl)dodecan-2-OL can be synthesized through several methods. One common approach involves the reaction of dodecan-2-OL with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)dodecan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of dodecan-2-one or dodecanoic acid.

    Reduction: Formation of 1-(thiophenyl)dodecan-2-OL.

    Substitution: Formation of various substituted dodecan-2-OL derivatives.

Scientific Research Applications

1-(Phenylsulfanyl)dodecan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)dodecan-2-OL involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

    Dodecan-2-OL: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.

    1-(Phenylsulfanyl)ethanol: A shorter chain analog with similar functional groups but different physical and chemical properties.

    1-(Phenylsulfanyl)hexadecan-2-OL: A longer chain analog with potentially different biological activities.

Uniqueness: 1-(Phenylsulfanyl)dodecan-2-OL is unique due to its specific combination of a dodecane backbone, phenylsulfanyl group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

75712-38-8

Molecular Formula

C18H30OS

Molecular Weight

294.5 g/mol

IUPAC Name

1-phenylsulfanyldodecan-2-ol

InChI

InChI=1S/C18H30OS/c1-2-3-4-5-6-7-8-10-13-17(19)16-20-18-14-11-9-12-15-18/h9,11-12,14-15,17,19H,2-8,10,13,16H2,1H3

InChI Key

SHCUJYDZNQKIKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CSC1=CC=CC=C1)O

Origin of Product

United States

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